N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide
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Overview
Description
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide is a chemical compound that has generated significant interest in scientific research. It is a member of the thiadiazole family of compounds, which has been extensively studied for their potential pharmacological properties. In
Mechanism of Action
The exact mechanism of action of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes that are involved in the inflammatory response. Additionally, it has been shown to have neuroprotective effects by protecting neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide in lab experiments is that it has been extensively studied for its potential pharmacological properties. This means that there is a significant amount of data available on its effects and mechanisms of action. However, one limitation of using this compound in lab experiments is that it may have limited solubility in certain solvents, which could affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide. One area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-tumor agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for potential therapeutic use.
Synthesis Methods
The synthesis of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide involves a multi-step process. The first step involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide to form 2-(2-nitrophenyl)hydrazinecarbothioamide. This intermediate is then reacted with ethyl propiolate to form 2-(2-nitrophenyl)-N-ethylprop-2-yn-1-amine. The final step involves the reaction of this intermediate with acetic anhydride to form N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide.
Scientific Research Applications
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide has been extensively studied for its potential pharmacological properties. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential as a neuroprotective agent.
properties
IUPAC Name |
2-(2-nitrophenyl)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-3-10(4-2)14-17-18-15(23-14)16-13(20)9-11-7-5-6-8-12(11)19(21)22/h5-8,10H,3-4,9H2,1-2H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPPCJRGCSBKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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